N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O8 and its molecular weight is 516.506. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research has explored the structural aspects and properties of compounds similar to the one , focusing on salt and inclusion compounds of amide-containing isoquinoline derivatives. Studies such as those by Karmakar et al. (2007) have shown that these compounds can form crystalline salts and gels with mineral acids and have unique fluorescence properties when forming host–guest complexes, indicating potential applications in materials science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007). Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. CrystEngComm, 9, 379-389.
Synthetic Techniques
In the domain of synthetic chemistry, researchers have developed innovative methods to synthesize quinoline and isoquinoline derivatives. For instance, platinum-catalyzed dehydroalkoxylation-cyclization via N-O bond cleavage has been utilized to afford tetracyclic compounds from ortho-alkynylphenylureas and acetamides, showcasing the compound's relevance in complex organic synthesis Nakamura, I., Sato, Y., & Terada, M. (2009). Platinum-catalyzed dehydroalkoxylation-cyclization cascade via N-O bond cleavage. Journal of the American Chemical Society, 131(12), 4198-4199.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-34-17-6-4-16(5-7-17)27(32)20-13-30(22-12-25-24(37-15-38-25)11-19(22)28(20)33)14-26(31)29-21-9-8-18(35-2)10-23(21)36-3/h4-13H,14-15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBRNNZNVGLERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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